molecular formula C13H12O4 B14516263 Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate CAS No. 63038-03-9

Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate

Cat. No.: B14516263
CAS No.: 63038-03-9
M. Wt: 232.23 g/mol
InChI Key: FYTOHJWBGUXJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate is a chemical compound known for its unique structure and properties. It is an ester derivative of 3-hydroxy-2-naphthol and is used in various scientific and industrial applications. The compound is characterized by its aromatic naphthalene ring, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate typically involves the esterification of 3-hydroxy-2-naphthol with methyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like ethanol or methanol to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate involves its interaction with specific molecular targets. The aromatic ring and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-naphthoate
  • Methyl 3-hydroxybenzoate
  • Methyl 2-hydroxybenzoate

Uniqueness

Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate is unique due to its specific structure, which combines the properties of naphthalene and ester functional groups. This combination imparts distinct reactivity and stability, making it valuable in various applications.

Properties

CAS No.

63038-03-9

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 2-(3-hydroxynaphthalen-2-yl)oxyacetate

InChI

InChI=1S/C13H12O4/c1-16-13(15)8-17-12-7-10-5-3-2-4-9(10)6-11(12)14/h2-7,14H,8H2,1H3

InChI Key

FYTOHJWBGUXJON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC2=CC=CC=C2C=C1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.